5-methyl-N-(2-methyl-2-(thiophen-3-yl)propyl)isoxazole-3-carboxamide
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Overview
Description
5-methyl-N-(2-methyl-2-(thiophen-3-yl)propyl)isoxazole-3-carboxamide is a synthetic compound that features a unique combination of an isoxazole ring, a thiophene ring, and a carboxamide group
Mechanism of Action
Target of Action
It’s known that thiophene derivatives, which this compound is a part of, have a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are effective in biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer .
Mode of Action
Thiophene derivatives are known to interact with various biological targets to exert their effects . For instance, some thiophene derivatives act as inhibitors of certain enzymes, leading to their therapeutic effects .
Biochemical Pathways
Thiophene derivatives are known to interact with various biochemical pathways, leading to a range of therapeutic effects . For example, some thiophene derivatives have been found to inhibit urease, an enzyme involved in the hydrolysis of urea .
Result of Action
Thiophene derivatives are known to have a wide range of effects at the molecular and cellular level, contributing to their therapeutic properties .
Action Environment
For instance, the pH of the environment can affect the ionization state of a compound, influencing its absorption and distribution .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(2-methyl-2-(thiophen-3-yl)propyl)isoxazole-3-carboxamide typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a cyclization reaction involving a nitrile oxide intermediate.
Introduction of the Thiophene Ring: The thiophene ring is introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a thiophene boronic acid with an appropriate halide.
Formation of the Carboxamide Group: The carboxamide group is formed by reacting the isoxazole derivative with an amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the isoxazole ring, potentially leading to ring-opening or hydrogenation products.
Substitution: The compound can participate in substitution reactions, especially at the positions adjacent to the heteroatoms in the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halides and nucleophiles under basic or acidic conditions are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced isoxazole derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs due to its unique structural features.
Materials Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and other advanced materials.
Biological Research: It can be used as a probe to study various biological processes due to its ability to interact with specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
5-methyl-N-(2-methyl-2-(thiophen-2-yl)propyl)isoxazole-3-carboxamide: Similar structure but with a different position of the thiophene ring.
5-methyl-N-(2-methyl-2-(furan-3-yl)propyl)isoxazole-3-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
The unique combination of the isoxazole and thiophene rings in 5-methyl-N-(2-methyl-2-(thiophen-3-yl)propyl)isoxazole-3-carboxamide imparts distinct electronic and steric properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-methyl-N-(2-methyl-2-thiophen-3-ylpropyl)-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-9-6-11(15-17-9)12(16)14-8-13(2,3)10-4-5-18-7-10/h4-7H,8H2,1-3H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZEZKXHUQZUZST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC(C)(C)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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